molecular formula C17H14FNO3S B2956275 N-({[2,2'-bifuran]-5-yl}methyl)-2-[(4-fluorophenyl)sulfanyl]acetamide CAS No. 2097915-38-1

N-({[2,2'-bifuran]-5-yl}methyl)-2-[(4-fluorophenyl)sulfanyl]acetamide

Cat. No. B2956275
M. Wt: 331.36
InChI Key: PHCVDDJSAONMFU-UHFFFAOYSA-N
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Description

“N-({[2,2’-bifuran]-5-yl}methyl)-2-[(4-fluorophenyl)sulfanyl]acetamide” appears to be an organic compound based on its structure. It contains a bifuran group, a fluorophenyl group, and an acetamide group.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a bifuran compound with a fluorophenyl compound in the presence of an acetamide group. However, without specific literature or experimental data, it’s hard to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would likely show the bifuran group, the fluorophenyl group, and the acetamide group connected in a specific arrangement. The exact structure would depend on the specifics of the synthesis process.



Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The bifuran group, the fluorophenyl group, and the acetamide group each have different reactivity, which would influence the types of reactions this compound can undergo.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. These could include properties like melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Anti-epileptic Drug Development

One of the primary areas of research related to N-({[2,2'-bifuran]-5-yl}methyl)-2-[(4-fluorophenyl)sulfanyl]acetamide analogs is in the development of anti-epileptic drugs (AEDs). Tanaka et al. (2019) identified DSP-0565, a compound with a biphenyl acetamide scaffold, as a broad-spectrum AED candidate showing anti-convulsant activity in various models with a good safety margin. This research emphasizes the potential of acetamide derivatives in treating epilepsy, suggesting that similar compounds, including N-({[2,2'-bifuran]-5-yl}methyl)-2-[(4-fluorophenyl)sulfanyl]acetamide, could be explored for their anti-epileptic properties (Tanaka et al., 2019).

Antimicrobial Agents

Another significant application of acetamide derivatives is in the development of antimicrobial agents. Baviskar et al. (2013) synthesized a series of thiazolidin-4-one derivatives to determine their antimicrobial activity, highlighting the versatility of acetamide frameworks in generating compounds with potential antibacterial and antifungal effects. This indicates that N-({[2,2'-bifuran]-5-yl}methyl)-2-[(4-fluorophenyl)sulfanyl]acetamide could also be investigated for antimicrobial efficacy (Baviskar et al., 2013).

Molecular Structure and Drug Design

Research on acetamide derivatives extends into studies of molecular structure, drug design, and synthesis methodologies. For instance, the work by Mary et al. (2020) on a novel antiviral molecule demonstrates the importance of understanding the molecular structure, NBO analysis, and drug likeness properties for designing effective antiviral agents. This comprehensive approach to drug design, encompassing synthesis, characterization, and molecular docking studies, suggests a blueprint for researching N-({[2,2'-bifuran]-5-yl}methyl)-2-[(4-fluorophenyl)sulfanyl]acetamide's potential applications (Mary et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, some organic compounds can be hazardous due to their reactivity, toxicity, or flammability.


Future Directions

Future research on this compound could involve further studies on its synthesis, properties, and potential applications. This could include exploring new synthesis methods, investigating its physical and chemical properties in more detail, or testing its potential uses in various fields.


properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[[5-(furan-2-yl)furan-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3S/c18-12-3-6-14(7-4-12)23-11-17(20)19-10-13-5-8-16(22-13)15-2-1-9-21-15/h1-9H,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCVDDJSAONMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)CNC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({[2,2'-bifuran]-5-yl}methyl)-2-[(4-fluorophenyl)sulfanyl]acetamide

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